C.I.Basic Violet 16
Description
C.I. Basic Violet 16 (CAS No. 6359-45-1) is a cationic dye with the molecular formula C₂₃H₂₉ClN₂ and a molar mass of 368.94 g/mol. It is a dark red powder soluble in water and ethanol, exhibiting a yellow hue under high-temperature (120°C) dyeing conditions . This dye is widely used for coloring acrylic fibers (e.g., polyacrylonitrile), modified polyester, and cellulose acetate, as well as in direct printing applications . Its compatibility value (K = 1.5) indicates moderate affinity for substrates, making it suitable for blending with other dyes like Basic Orange 21 to achieve vibrant red shades .
Key properties include:
- Optical characteristics: Absorption maxima at 590 nm (ε = 87,000 M⁻¹·cm⁻¹ under similar conditions to Methyl Violet) .
- Stability: Retains color integrity at high temperatures, unlike some analogs prone to metal ion interference .
- Environmental behavior: Adsorbs efficiently onto montmorillonite clay via chemisorption (pseudo-second-order kinetics) and fits the Langmuir isotherm model, suggesting monolayer adsorption .
Properties
IUPAC Name |
N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKALEBFTSZCHGU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052320 | |
| Record name | C.I.Basic Violet 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6359-45-1 | |
| Record name | Basic Violet 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I.Basic Violet 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
C.I. Basic Violet 16, also known as Astrazon Red Violet 3RN, is a synthetic dye belonging to the class of basic dyes. Its vibrant color and solubility in water make it widely used in various applications, including textiles, cosmetics, and biological staining. However, its biological activity has raised concerns regarding its safety and environmental impact.
Toxicological Profile
Research indicates that C.I. Basic Violet 16 exhibits significant toxicological effects. Studies have shown that it can induce genotoxicity, leading to mutations in various bacterial strains such as Salmonella typhimurium and Escherichia coli . The dye has also been linked to DNA damage in mammalian cells, including mouse lymphocytes and human HeLa cells .
Table 1: Genotoxicity of C.I. Basic Violet 16
| Test Organism | Effect | Reference |
|---|---|---|
| Salmonella typhimurium | Mutagenic | |
| Escherichia coli | Mutagenic | |
| Mouse lymphocytes | DNA damage | |
| Human HeLa cells | Chromosomal aberrations |
Carcinogenic Potential
The carcinogenic potential of C.I. Basic Violet 16 has been evaluated in various studies. It has been shown to produce carcinogenic metabolites through oxidative and reductive metabolism, including formaldehyde and other mutagenic compounds . In animal studies, increased incidences of liver tumors were observed in mice exposed to high doses of the dye .
Environmental Impact
The environmental implications of C.I. Basic Violet 16 have been investigated through its adsorption behavior in wastewater treatment processes. Studies demonstrated that montmorillonite clay effectively adsorbs the dye from synthetic wastewater, with adsorption rates influenced by pH, temperature, and initial dye concentration .
Table 2: Adsorption Characteristics of C.I. Basic Violet 16
| Parameter | Effect on Adsorption |
|---|---|
| pH | Increased at higher pH |
| Temperature | Positive correlation |
| Initial dye concentration | Higher concentration increases adsorption rate |
| Ionic strength | Decreased adsorption |
Advanced Oxidation Processes
Recent studies explored the effectiveness of advanced oxidation processes (AOPs) for the degradation of C.I. Basic Violet 16. Photochemical and sonochemical methods showed promising results in decolorization efficiency, with hydroxyl radicals playing a crucial role in the degradation process .
Table 3: Efficiency of AOPs on C.I. Basic Violet 16
| Process | Efficiency |
|---|---|
| UV/H2O2 | High |
| Ultrasonic (US) | Moderate |
| US + H2O2 | High |
Case Study: Wastewater Treatment
In one case study, researchers investigated the use of durian shell as a low-cost biosorbent for removing C.I. Basic Violet 16 from wastewater. The study found that optimal conditions for adsorption included alkaline pH levels and specific dosages of the biosorbent .
Case Study: Forensic Applications
C.I. Basic Violet 16 has also been utilized in forensic science for dye analysis in fibers. Techniques such as thin-layer chromatography (TLC) coupled with Raman spectroscopy provided detailed chemical profiles for identifying dyes in forensic samples .
Chemical Reactions Analysis
Degradation Reactions
BV16 undergoes oxidative degradation in environmental and industrial wastewater treatments. Advanced oxidation processes (AOPs) are widely studied for their efficiency in breaking down the dye’s conjugated structure.
Electro-Activated Persulfate Degradation
In an electro/persulfate (PS) system, BV16 degradation follows pseudo-first-order kinetics () . Hydroxyl radicals () and sulfate radicals () generated from PS activation attack the dye’s methine bonds and aromatic rings.
Optimal Conditions :
| Parameter | Value | Efficiency (BV16 Removal) |
|---|---|---|
| pH | 5 | 95% |
| Voltage | 11.43 V | |
| Persulfate dose | 0.09 g/L | |
| Electrolysis time | 48.5 min |
Under these conditions, 57.14% COD removal is achieved, indicating partial mineralization .
Photochemical and Sonochemical Degradation
Comparative studies of UV/HO and US/HO systems reveal distinct reaction rates :
| Process | Rate Constant (, min) | Half-Life (, min) |
|---|---|---|
| UV/HO | 1.4534 | <2 |
| US/HO | 0.0071 | 90 |
| UV alone | 0.0098 | 60 |
| US alone | 0.0036 | >120 |
Key Findings :
-
UV/H2_22O2_22 achieves 99% decolorization within 8 minutes at optimal HO (17 mM) and pH 4.5 .
-
Sonochemical systems show lower efficiency due to limited radical generation but improve with NaSO additives (up to 2 g/L enhances degradation by 15%) .
Reaction Pathways and Byproducts
LS-MS analysis identifies fragmented aromatic intermediates (e.g., quinones and carboxylic acids) during BV16 degradation . The methine bridge is cleaved first, followed by ring-opening reactions, ultimately yielding low-toxicity byproducts.
Toxicity Reduction :
Stability Under Industrial Conditions
BV16 exhibits moderate stability in high-temperature dyeing (120°C), retaining a yellow hue under tungsten light . Its compatibility value (1.5) and fugitive properties () make it suitable for acrylic fibers but limit its use in polyamide due to poor lightfastness .
Comparison with Similar Compounds
Crystal Violet (C.I. Basic Violet 3)
Crystal Violet (CV), a triphenylmethane dye, shares structural motifs with C.I. Basic Violet 14. Computational analysis using LigandScout software reveals overlapping pharmacophoric features, such as aromatic rings and cationic centers, but C.I. Basic Violet 16 has a more complex indolium-based structure .
Methyl Violet (C.I. Basic Violet 1)
Methyl Violet (MV), another triphenylmethane derivative, stabilizes serum albumin proteins (BSA > HSA) by enhancing thermal denaturation resistance. In contrast, C.I. Basic Violet 16’s indolium structure may limit similar protein interactions due to steric hindrance .
Comparison with Functionally Similar Compounds
Basic Orange 21 (C.I. Basic Orange 21)
Basic Orange 21 is often blended with C.I. Basic Violet 16 to produce bright red shades in acrylic fibers. While both are cationic, Basic Orange 21 has inferior metal ion resistance (color shifts with Cu²⁺/Fe²⁺), whereas C.I. Basic Violet 16 maintains color stability .
Basic Violet 5BN
Basic Violet 5BN, used in paper and cosmetics, shares a similar cationic profile but lacks the indolium moiety, reducing its adsorption efficiency on polar substrates like clay compared to C.I. Basic Violet 16 .
Application-Based Comparison
Textile Dyeing
C.I. Basic Violet 16 outperforms Methyl Violet in high-temperature dyeing due to superior thermal stability. For example, it retains color intensity at 120°C, whereas Methyl Violet degrades under similar conditions .
Environmental Remediation
C.I. Basic Violet 16 exhibits higher adsorption capacity (Langmuir qₘ = 142 mg/g) on montmorillonite clay compared to Astrazon Red Violet 3RN (a variant), attributed to its cationic charge density and planar structure .
Preparation Methods
Condensation of 1,3,3-Trimethyl-2-Methyleneindoline and 4-(Diethylamino)Benzaldehyde
The principal method for synthesizing C.I. Basic Violet 16 involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 4-(diethylamino)benzaldehyde under controlled conditions. This reaction proceeds via a nucleophilic addition-elimination mechanism, forming the triphenylmethane backbone characteristic of cationic dyes.
Reaction Conditions:
-
Temperature: 60–80°C, maintained for 4–6 hours to ensure complete conversion.
-
Catalyst: No external catalyst is required, as the basicity of the reaction medium facilitates deprotonation and intermediate stabilization.
The product precipitates as a dark red powder, which is filtered, washed with ethanol, and dried under vacuum. This method yields a fluorescent dye with a compatibility value of 1.5 and an f-value of 0.5, indicating moderate affinity for acrylic substrates.
Mechanistic Insights and Byproduct Management
Reaction Mechanism
The condensation of 1,3,3-trimethyl-2-methyleneindoline and 4-(diethylamino)benzaldehyde proceeds through three stages:
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Formation of the leuco base: The aldehyde undergoes nucleophilic attack by the indoline’s methylene group, forming a carbinol intermediate.
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Oxidation: Atmospheric oxygen oxidizes the leuco base to the cationic triarylmethane structure.
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Salt formation: The final product is isolated as a chloride salt after acidification with HCl.
Key Challenge: Over-oxidation can produce undesirable byproducts, such as N-dealkylated derivatives. Maintaining a pH of 4–6 and limiting reaction time to 6 hours mitigates this issue.
Copper Catalysis and Waste Reduction
Copper sulfate (CuSO₄) frequently serves as a catalyst in triphenylmethane dye synthesis. However, residual copper in wastewater poses environmental risks. The CN110551405A patent proposes a refinement step using sodium sulfide (Na₂S) to precipitate copper as CuS, achieving a 95% removal efficiency:
| Step | Reagent | Temperature | Duration | Outcome |
|---|---|---|---|---|
| Copper precipitation | Na₂S (10% w/v) | 65–70°C | 1 hour | CuS precipitate formation |
| Filtration | — | 25°C | — | 99% copper removal |
This method aligns with greener chemistry principles but necessitates optimization for C.I. Basic Violet 16’s specific synthesis.
Industrial-Scale Production and Quality Control
Emulsifier Selection and Yield Optimization
Emulsifiers critically influence reaction homogeneity and yield. The US2816900A patent highlights lauryltrimethylammonium chloride and alkyl amidoalkyl imidazoline as effective agents for methyl violet synthesis, increasing yields by 15–20%. While tested on a related dye, these findings suggest potential applicability to C.I. Basic Violet 16:
| Emulsifier | Yield Increase | Purity |
|---|---|---|
| Lauryltrimethylammonium chloride | 18% | 98.5% |
| Alkyl amidoalkyl imidazoline | 15% | 97.8% |
| Sodium alkyl naphthalene sulfonate | 12% | 96.2% |
Adopting similar emulsifiers could streamline C.I. Basic Violet 16 production, though empirical validation is required.
Fastness Properties and Dye Performance
C.I. Basic Violet 16 exhibits moderate fastness on acrylic fibers, as shown below:
| Fastness Type | ISO Rating | AATCC Rating |
|---|---|---|
| Light fastness | 4 | 4 |
| Perspiration | 5 | 4–5 |
| Soaping | 5 | — |
These properties correlate with the dye’s molecular structure; the diethylamino groups enhance solubility but reduce photostability .
Q & A
Basic Research Questions
Q. How can researchers characterize the purity and structural identity of C.I.Basic Violet 16?
- Methodological Answer :
- Step 1 : Use high-performance liquid chromatography (HPLC) to assess purity, ensuring retention times match reference standards .
- Step 2 : Confirm molecular structure via spectroscopic techniques: UV-Vis for absorption maxima (e.g., λmax ~590 nm for violet hues), FT-IR for functional groups, and NMR for detailed bonding environments .
- Step 3 : Cross-reference spectral data with literature and databases (e.g., PubChem, Reaxys) to validate consistency .
Q. What are standard protocols for synthesizing this compound in laboratory settings?
- Methodological Answer :
- Key Steps :
Follow documented synthetic routes, such as condensation reactions of substituted aromatic amines with formaldehyde derivatives under acidic conditions .
Optimize reaction parameters (temperature, pH, solvent polarity) to maximize yield and minimize by-products .
Purify via recrystallization or column chromatography and verify purity using TLC/HPLC .
- Validation : Reproduce results from peer-reviewed synthesis protocols and compare characterization data .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for this compound under varying environmental conditions?
- Methodological Answer :
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled stability studies .
- Experimental Design :
Expose the dye to controlled light, temperature, and pH conditions. Monitor degradation via UV-Vis kinetics and HPLC for by-product analysis .
Use statistical tools (e.g., ANOVA) to identify significant variables affecting stability .
- Resolution : Compare findings with prior studies, emphasizing methodological differences (e.g., solvent systems, instrumentation) .
Q. What strategies resolve contradictory spectral data observed for this compound in different solvent systems?
- Methodological Answer :
- Hypothesis Testing : Propose solvent-dependent aggregation or solvatochromic effects as causes .
- Data Analysis :
Conduct polarity-dependent UV-Vis studies to track spectral shifts.
Use computational modeling (e.g., DFT) to simulate solvent interactions and compare with experimental data .
- Validation : Cross-check results with independent studies and replicate experiments using standardized solvent grades .
Q. How can researchers optimize dye-cellulose interactions for this compound in textile applications while minimizing environmental impact?
- Methodological Answer :
- PICOT Framework :
- Population : Cellulose-based textiles.
- Intervention : Eco-friendly mordants (e.g., biopolymers) vs. traditional heavy metals.
- Comparison : Color fastness, toxicity, wastewater load.
- Outcome : Sustainable dyeing protocols.
- Time : 6-month durability testing .
- Experimental Steps :
Test adsorption isotherms to quantify dye uptake.
Evaluate wastewater toxicity via bioassays (e.g., Daphnia magna) .
Q. What methodologies ensure reproducibility in studies involving this compound’s photodegradation pathways?
- Methodological Answer :
- Guidelines :
Document all experimental parameters (light intensity, wavelength, solvent purity) in supplemental materials .
Use reference compounds (e.g., methylene blue) as internal controls for degradation rate comparisons .
- Data Sharing : Deposit raw spectral datasets in public repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Data Management and Ethical Considerations
Q. How should researchers handle conflicting toxicity data for this compound in ecotoxicological studies?
- Methodological Answer :
- Critical Evaluation :
Compare test organisms, exposure durations, and endpoints (e.g., LC50 vs. EC50) across studies .
Perform meta-analyses to identify consensus thresholds or knowledge gaps .
- Ethical Compliance : Adhere to OECD guidelines for chemical safety testing and disclose funding sources .
Q. What steps validate computational models predicting this compound’s reactive sites for derivatization?
- Methodological Answer :
- Validation Protocol :
Synthesize predicted derivatives and characterize via MS/NMR .
Compare experimental reactivity (e.g., electrophilic substitution rates) with simulated Fukui indices .
- Transparency : Publish code and datasets under open-source licenses to enable peer validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
